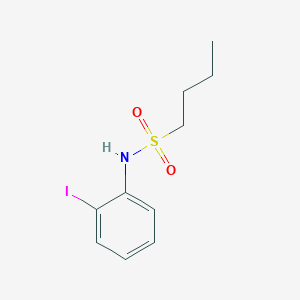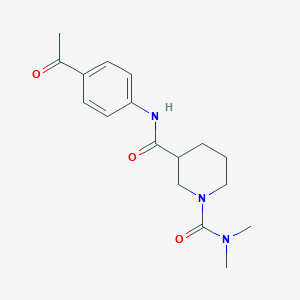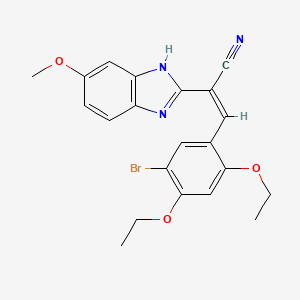![molecular formula C16H24ClN3O B5495414 N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5495414.png)
N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. CPPU has been found to enhance fruit size, yield, and quality in various crops, making it a potential solution for food security concerns.
Wirkmechanismus
CPPU acts as a cytokinin-like plant hormone, stimulating cell division and elongation, and delaying senescence. It also promotes the accumulation of plant hormones, such as auxins and gibberellins, which are essential for fruit development.
Biochemical and Physiological Effects:
CPPU has been found to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and enzyme activities. It also alters the expression of genes involved in fruit development and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for laboratory experiments, including its stability, solubility, and ease of application. However, its high cost and potential toxicity limit its widespread use.
Zukünftige Richtungen
1. Investigating the effects of CPPU on the nutritional value of fruits.
2. Developing CPPU-based formulations for foliar application.
3. Studying the interactions between CPPU and other plant growth regulators.
4. Exploring the potential use of CPPU in other crops, such as cereals and vegetables.
5. Investigating the potential use of CPPU in mitigating the effects of environmental stress on crops.
6. Developing CPPU-based technologies for sustainable agriculture.
Synthesemethoden
CPPU can be synthesized through various routes, including the reaction of 3-chloroaniline with 3-(3-methyl-1-piperidinyl)propyl isocyanate, followed by the reaction with urea. The synthesized CPPU can then be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its potential use in improving crop yield and quality. It has been found to increase fruit size and weight in various fruits, including grapes, strawberries, kiwifruit, and tomatoes. CPPU also enhances the color, firmness, and sugar content of fruits, making them more desirable for consumers.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-3-9-20(12-13)10-4-8-18-16(21)19-15-7-2-6-14(17)11-15/h2,6-7,11,13H,3-5,8-10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSJKITNLSJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[3-(3-methylpiperidin-1-yl)propyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)
![2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)
![1-[1-(5-chloro-2,3-dimethoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5495369.png)


![N-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)methanesulfonamide](/img/structure/B5495393.png)
![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![N-butyl-N-methyl-3-(1,4-oxazepan-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5495410.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)
![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)